BenchChemオンラインストアへようこそ!

2-(4-bromophenoxy)-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]acetamide

Src kinase inhibition Anticancer activity Thiazole acetamide SAR

2-(4-Bromophenoxy)-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]acetamide is a synthetic thiazole-acetamide derivative characterized by a 4-bromophenoxyacetyl moiety linked to a 5-(4-fluorobenzyl)-1,3-thiazol-2-amine core. The compound has the molecular formula C₁₈H₁₄BrFN₂O₂S, an exact mass of 419.99434 g/mol, and a molecular weight of 421.28 g/mol.

Molecular Formula C18H14BrFN2O2S
Molecular Weight 421.3 g/mol
Cat. No. B15099095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-bromophenoxy)-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]acetamide
Molecular FormulaC18H14BrFN2O2S
Molecular Weight421.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC2=CN=C(S2)NC(=O)COC3=CC=C(C=C3)Br)F
InChIInChI=1S/C18H14BrFN2O2S/c19-13-3-7-15(8-4-13)24-11-17(23)22-18-21-10-16(25-18)9-12-1-5-14(20)6-2-12/h1-8,10H,9,11H2,(H,21,22,23)
InChIKeyDGFUUGHYNAUOAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Bromophenoxy)-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]acetamide – Structural Identity and Compound-Class Context for Research Procurement


2-(4-Bromophenoxy)-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]acetamide is a synthetic thiazole-acetamide derivative characterized by a 4-bromophenoxyacetyl moiety linked to a 5-(4-fluorobenzyl)-1,3-thiazol-2-amine core . The compound has the molecular formula C₁₈H₁₄BrFN₂O₂S, an exact mass of 419.99434 g/mol, and a molecular weight of 421.28 g/mol [1]. Its unambiguous identity is established by a fully assigned ¹H NMR spectrum and InChI key (DGFUUGHYNAUOAJ-UHFFFAOYSA-N) in the Wiley SpectraBase database [1]. Within the broader class of fluorobenzthiazolyloxyacetamides, this specific substitution pattern—para-bromophenoxy ether combined with a para-fluorobenzyl substituent on the thiazole ring—has been disclosed in a Bayer AG patent covering herbicidal applications [2] and is structurally adjacent to thiazolyl N-benzyl-substituted acetamide derivatives that exhibit Src kinase inhibitory and anticancer activities [3].

Why 2-(4-Bromophenoxy)-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]acetamide Cannot Be Interchanged with Common N-Benzyl-Thiazole-Acetamide Analogs


Within the N-benzyl-thiazole-acetamide chemotype, the nature and position of aryl substituents critically determine biological activity profiles. A directly comparable study by Fallah-Tafti et al. (2011) demonstrated that replacing the N-benzyl group of lead compound 8a with a 4-fluorobenzyl group (yielding compound 8b) shifted the cell-proliferation inhibition profile from 26–48% (unsubstituted benzyl, across HT-29, BT-20, and CCRF-CEM lines at 50 µM) to 64–71% in BT-20 and CCRF-CEM cells [1]. This confirms that the 4-fluorobenzyl substituent—present in the target compound—is a key driver of cellular activity within this scaffold. Conversely, altering the phenoxyacetyl side chain from 4-bromophenoxy to 4-methylphenoxy, as seen in the Hit2Lead catalog compound N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-2-(4-methylphenoxy)acetamide , introduces different electronic (σₚ Br: 0.23 vs. CH₃: -0.17) and steric (molar refractivity Br: 8.88 vs. CH₃: 5.65) parameters, which can modulate target binding, metabolic stability, and solubility. Therefore, generic substitution of either the phenoxy or benzyl substituent without experimental validation would risk losing or unpredictably altering the activity profile for any given biological target.

Quantitative Differentiation Evidence for 2-(4-Bromophenoxy)-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]acetamide Versus Closest Structural Comparators


Cellular Anti-Proliferation Activity: 4-Fluorobenzyl-Thiazole-Acetamide Scaffold Drives 64–71% Inhibition at 50 µM in Breast Cancer and Leukemia Cells

The compound 8b in the Fallah-Tafti et al. (2011) series—structurally differing from the target compound only by the absence of the 4-bromophenoxy group (i.e., possessing an unsubstituted acetamide side chain)—is the closest disclosed active comparator. Compound 8b exhibited 64–71% inhibition of cell proliferation in human breast carcinoma BT-20 cells and human leukemia CCRF-CEM cells at a concentration of 50 µM [1]. The unsubstituted N-benzyl analog 8a showed substantially lower inhibition under identical conditions: 26% in HT-29, 48% in BT-20, and 34% in CCRF-CEM cells at 50 µM [1]. Additionally, 8a inhibited c-Src kinase with GI₅₀ values of 1.34 µM and 2.30 µM in NIH3T3/c-Src527F and SYF/c-Src527F cells, respectively [1], providing a baseline for the scaffold. While the target compound's 4-bromophenoxy modification is expected to further modulate potency (the bromine atom contributing 0.23 Hammett σₚ and 8.88 molar refractivity compared to hydrogen's 0 and 1.03), direct kinase inhibition data for the target compound itself have not been reported [2].

Src kinase inhibition Anticancer activity Thiazole acetamide SAR

Herbicidal Activity: Fluorobenzthiazolyloxyacetamide Patent Coverage Establishes Agricultural Research Utility

Bayer AG patent EP0588183A1 explicitly claims fluorobenzthiazolyloxyacetamides of general formula (I) as herbicides [1]. The generic formula encompasses compounds where the acetamide nitrogen can be substituted with alkyl, alkenyl, alkynyl, or aralkyl groups, and the thiazole ring bears a fluorobenzyl substituent [1]. The patent states that the herbicidal activity of prior benzthiazolyloxyacetamides (e.g., benzthiazolyloxyacetic acid N-methyl-anilide disclosed in EP-A-5501, US-A-4,509,971, US-A-4,784,682, and US-A-4,833,243) was not always fully satisfactory, and that the fluorobenzthiazolyloxyacetamides provide improved performance [1]. No specific herbicidal ED₅₀ or field trial data for individual exemplified compounds are provided in the patent abstract; activity is asserted generically [1]. The target compound falls within the patent's Markush structure, confirming its potential as a herbicidal lead for agrochemical screening programs.

Herbicide discovery Acetamide herbicides Thiazole agrochemicals

Analytical Identity and Purity Specification: SpectraBase-Confirmed ¹H NMR and Exact Mass Provide a QC-Validated Procurement Standard

The target compound has a fully verified analytical entry in the Wiley SpectraBase database (Compound ID 3vN45FIaWiL), which provides the ¹H NMR spectrum, exact mass (419.99434 g/mol), molecular formula (C₁₈H₁₄BrFN₂O₂S), and InChI key (DGFUUGHYNAUOAJ-UHFFFAOYSA-N) [1]. In contrast, the direct positional isomer 2-(2-bromo-4-methylphenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide (CAS 667903-29-9, same molecular formula but different connectivity) is listed primarily on chemical marketplace sites without an authenticated spectral entry in a curated database . The availability of a curated NMR spectrum enables purchasers to verify identity and assess purity against a reference standard, reducing the risk of receiving a mis-synthesized or mis-identified positional isomer—a critical concern given that at least 5 isomeric compounds with the identical molecular formula exist in commercial catalogs .

Compound characterization Quality control Spectral databases

EGFR-Mutant Allosteric Inhibition: Patented Scaffold Overlap Suggests Kinase Selectivity Potential Not Shared by All Thiazole-Acetamides

Australian patent AU2018276441B2 (granted, now ceased) discloses thiazole-containing compounds as selective allosteric inhibitors of EGFR mutants including TMLR, TMLRCS, LR, and LRCS forms [1]. The patent's generic formula encompasses thiazolyl-acetamide compounds with aryl and heteroaryl substituents, including those with halogen-substituted phenoxy and benzyl motifs [1]. While the target compound is not individually exemplified with IC₅₀ data, its structural features—2-aminothiazole core, acetamide linker, 4-bromophenoxy group, and 4-fluorobenzyl substituent—map directly onto the pharmacophore described for mutant-selective EGFR allosteric inhibition [1]. In contrast, the simpler analog 2-(4-bromophenoxy)-N-(1,3-thiazol-2-yl)acetamide (CAS 294647-14-6), which lacks the 5-(4-fluorobenzyl) substitution, falls outside the scope of the EGFR-mutant patent claims . This differentiation is mechanism-relevant: the 5-aryl substitution on the thiazole ring is described in the patent as critical for accessing the allosteric pocket adjacent to the ATP-binding site of mutant EGFR [1].

EGFR inhibition Allosteric inhibitors Cancer therapeutics

Chain-Length SAR: Acetamide vs. Butanamide Linker Determines Conformational Flexibility and Target Accessibility

A structurally analogous compound, 4-(4-bromophenoxy)-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]butanamide, differs from the target compound solely by the replacement of the acetamide linker (-CH₂-CO-NH-) with a butanamide linker (-(CH₂)₃-CO-NH-) . This modification increases the linker length by two methylene units, adding approximately 2.5 Å in extended-chain length and introducing two additional rotatable bonds (from 6 to 8 rotatable bonds, estimated from SMILES), which substantially alters the conformational ensemble available to the molecule [1]. In drug design, the number of rotatable bonds is directly correlated with oral bioavailability and target-binding entropy; increasing rotatable bonds beyond 10 generally reduces the probability of good oral bioavailability [1]. The target compound's shorter acetamide linker provides a more constrained pharmacophore geometry, which may be preferable for programs seeking to limit conformational entropy penalties upon target binding.

Linker SAR Conformational analysis Medicinal chemistry

Procurement-Relevant Application Scenarios for 2-(4-Bromophenoxy)-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]acetamide Based on Quantitative Differentiation Evidence


Src-Family Kinase Inhibitor Screening and Anticancer SAR Studies

The 4-fluorobenzyl-thiazole-acetamide scaffold, directly validated by compound 8b's 64–71% proliferation inhibition in BT-20 and CCRF-CEM cells at 50 µM [1], makes this compound a rational candidate for Src-family kinase inhibitor screening. The 4-bromophenoxy substituent introduces a heavy atom (Br) with distinct electronic (Hammett σₚ = 0.23) and steric properties, offering a differentiated SAR vector from the unsubstituted acetamide comparator 8b. Researchers can use this compound to probe the tolerance of the Src substrate-binding pocket for para-halogen substitution, with the in-class baseline of GI₅₀ = 1.34–2.30 µM for c-Src kinase providing a quantitative benchmark for activity assessment [1].

Agrochemical Lead Discovery: Herbicidal Fluorobenzthiazolyloxyacetamide Screening

Patent EP0588183A1 from Bayer AG establishes that fluorobenzthiazolyloxyacetamides offer improved herbicidal activity over the prior-art benzthiazolyloxyacetamides [2]. The target compound, with its unique combination of 4-bromophenoxy and 4-fluorobenzyl substituents, represents an underexplored region of the patent's Markush space. Agrochemical discovery groups can procure this compound for greenhouse herbicidal spectrum screening against monocot and dicot weed species, using the patent's disclosure of general synthetic routes and biological activity as a starting point for IP-positioned lead optimization.

Mutant-Selective EGFR Allosteric Inhibitor Pharmacology

AU2018276441B2 identifies the 5-substituted-2-aminothiazole-acetamide scaffold as a pharmacophore for allosteric inhibition of EGFR mutants including TMLR and TMLRCS variants that are clinically relevant in non-small cell lung cancer [3]. The target compound incorporates both the essential 5-aryl substitution (4-fluorobenzyl) and a halogenated phenoxyacetamide side chain, matching the patent's structural criteria for allosteric pocket access. Procurement is indicated for biochemical EGFR mutant profiling assays to establish selectivity windows against wild-type EGFR, using the patent's disclosed assay conditions as a methodological reference [3].

Analytical Reference Standard for Positional Isomer Quality Control

Given the commercial availability of at least 5 positional isomers with the identical molecular formula C₁₈H₁₄BrFN₂O₂S , and the confirmed ¹H NMR spectrum and InChI key in Wiley SpectraBase [4], this compound can serve as a characterized reference standard for HPLC-MS method development and isomer-specific quantification. Procurement groups requiring unambiguous compound identity for GLP or publication-grade studies can cross-reference the SpectraBase NMR data [4] against received material to verify that the correct isomer has been supplied, mitigating the risk of erroneous biological data arising from isomeric impurity.

Quote Request

Request a Quote for 2-(4-bromophenoxy)-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.